

reference standards for N-cyclohexyl-2-methoxy-N-methylacetamide analysis

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Compound of Interest

Compound Name: *N-cyclohexyl-2-methoxy-N-methylacetamide*

Cat. No.: B7517080

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Publish Comparison Guide: Reference Standards for **N-cyclohexyl-2-methoxy-N-methylacetamide** Analysis

Executive Summary & Structural Context

N-cyclohexyl-2-methoxy-N-methylacetamide is a specialized amide intermediate and potential process impurity found in the synthesis of pharmaceutical APIs involving N-methylcyclohexylamine and methoxyacetyl moieties. Its structural integrity is critical in drug development, particularly for establishing mass balance in impurity profiling.

Critical Structural Distinction (Expert Insight): Before selecting a standard, researchers must distinguish between two common isomers often confused in procurement catalogs:

- Target Analyte (Tertiary Amide): *N-cyclohexyl-N-methyl-2-methoxyacetamide* (Methoxy group on C2; Cyclohexyl and Methyl on Nitrogen).
- Common Isomer (Weinreb Amide): *2-cyclohexyl-N-methoxy-N-methylacetamide* (Methoxy on Nitrogen; Cyclohexyl on C2).

This guide focuses on the Tertiary Amide configuration, detailing the selection, qualification, and validation of reference standards required for rigorous analytical workflows.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade is a balance between regulatory requirements (ICH Q3A/B) and cost-efficiency.

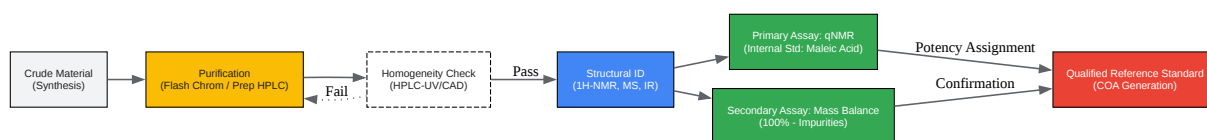
Feature	Option A: Certified Reference Material (CRM)	Option B: Pharmacopeial Reference Standard	Option C: High-Purity Research Chemical
Source	Specialized Vendors (e.g., LGC, Sigma-Aldrich, CIL)	USP / EP / BP (Unlikely available for this specific impurity)	Chemical Synthesis Labs (e.g., Veeprho, Enamine)
Accreditation	ISO 17034 / ISO 17025	Official Agency Monograph	Non-accredited (COA only)
Traceability	SI Units (via NIST/BIPM traceable qNMR)	Traceable to Primary Standard	Internal Batch Data only
Purity Assignment	Mass Balance (100% - Impurities - Water - Residuals)	Assigned Potency (As-is or Dried)	Area % (HPLC/GC) - High Risk
Uncertainty	Explicitly stated (e.g., 99.5% ± 0.3%)	Not stated (Assumed 100% for qualitative ID)	Not stated
Best Use Case	Quantification (Assay/Impurity Calculation)	Identification / Limit Tests	Early R&D / Method Development

Recommendation: For IND/NDA filings, Option A (CRM) or a fully characterized In-House Primary Standard (qualified via the protocol below) is mandatory. Option C is suitable only for retention time markers.

Technical Validation: The "Self-Validating" Protocol

As a Senior Application Scientist, I recommend a dual-validation approach for this compound due to its lack of strong chromophores (low UV absorbance). Relying solely on HPLC-UV area % is a common pitfall that leads to potency overestimation.

Workflow Diagram: Qualification of In-House Reference Standard



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Caption: Figure 1. ISO 17034-aligned workflow for qualifying **N-cyclohexyl-2-methoxy-N-methylacetamide** reference standards.

Detailed Experimental Protocols

Experiment A: Purity Assignment via qNMR (The Gold Standard)

Why this matters: HPLC-UV response factors vary significantly for amides. qNMR provides a direct molar ratio measurement independent of extinction coefficients.

Reagents:

- Solvent: DMSO-d₆ (Preferred for solubility and separating amide rotamers).
- Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

Procedure:

- Weighing: Accurately weigh ~10 mg of the analyte and ~10 mg of the IS into the same vial using a 5-digit analytical balance. Record masses to 0.01 mg.
- Dissolution: Dissolve in 0.7 mL DMSO-d₆. Ensure complete dissolution (sonicate if necessary).
- Acquisition:
 - Instrument: 400 MHz (or higher) NMR.
 - Pulse Angle: 90°.
 - Relaxation Delay (D1): 60 seconds (Crucial: Must be $> 5 \times T1$ of the slowest proton to ensure full relaxation).
 - Scans: 16 or 32.
- Analysis: Integrate the distinct singlet of the Methoxy group (~3.2 ppm) or the N-Methyl group (~2.8 ppm) against the IS singlet.
- Calculation:

(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)

Experiment B: Chromatographic Purity (HPLC-UV/CAD)

Why this matters: Detects related impurities that qNMR might miss (e.g., isomers or oligomers).

Method Parameters:

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol interactions).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 20 mins.

- Detection:
 - UV: 210 nm (Amide bond absorption; non-specific but sensitive).
 - CAD (Charged Aerosol Detector): Recommended if available, as it provides near-universal response for non-chromophoric impurities.
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.

Data Interpretation:

- The **N-cyclohexyl-2-methoxy-N-methylacetamide** peak typically elutes mid-gradient.
- Note: Expect rotameric splitting in HPLC at room temperature due to the restricted rotation of the amide bond. If peak splitting is observed, elevate column temperature to 50°C to coalesce peaks.

References

- International Council for Harmonisation (ICH).Q3A(R2): Impurities in New Drug Substances. [\[Link\]](#)
- National Institute of Standards and Technology (NIST).Metrological Traceability of Reference Materials. [\[Link\]](#)
- European Medicines Agency (EMA).Guideline on the Qualification of Impurities. [\[Link\]](#)
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